Ptad-peg4-N3
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Overview
Description
Ptad-peg4-N3: is a cleavable four-unit polyethylene glycol linker used in the synthesis of antibody-drug conjugates. This compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ptad-peg4-N3 is synthesized through a series of chemical reactions involving the incorporation of polyethylene glycol units and azide groups. The synthesis typically involves the following steps:
Polyethylene Glycol Activation: The polyethylene glycol chain is activated using a suitable reagent to introduce reactive groups.
Azide Introduction: An azide group is introduced into the activated polyethylene glycol chain through a nucleophilic substitution reaction.
Ptad Coupling: The azide-functionalized polyethylene glycol is then coupled with Ptad (4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione) to form the final product
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Ptad-peg4-N3 undergoes several types of chemical reactions, primarily involving its azide group:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes such as dibenzocyclooctyne or bicyclononyne without the need for a catalyst
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively. .
SPAAC: This reaction does not require a catalyst and is usually performed in aqueous or organic solvents at room temperature
Major Products:
Scientific Research Applications
Ptad-peg4-N3 has a wide range of scientific research applications, including:
Chemistry: It is used as a linker in the synthesis of antibody-drug conjugates, facilitating the attachment of cytotoxic drugs to antibodies
Biology: this compound is used in bioconjugation techniques to label biomolecules such as proteins and nucleic acids
Medicine: It is employed in the development of targeted drug delivery systems, allowing for the selective delivery of therapeutic agents to specific cells or tissues
Industry: this compound is used in the production of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of Ptad-peg4-N3 involves its ability to undergo click chemistry reactions, specifically azide-alkyne cycloaddition. The azide group in this compound reacts with alkyne groups in the presence of a copper catalyst (CuAAC) or with strained alkynes without a catalyst (SPAAC). This reaction forms a stable triazole ring, which serves as a linker between different molecules. The molecular targets and pathways involved depend on the specific application, such as the conjugation of drugs to antibodies for targeted therapy .
Comparison with Similar Compounds
Ptad-peg4-N3 is unique due to its cleavable polyethylene glycol linker and its ability to undergo both CuAAC and SPAAC reactions. Similar compounds include:
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable linker used in the synthesis of antibody-drug conjugates.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent used in antibody-drug conjugates.
Succinic anhydride: A non-cleavable linker used in the synthesis of antibody-drug conjugates.
This compound stands out due to its versatility in undergoing both copper-catalyzed and strain-promoted cycloaddition reactions, making it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C22H33N7O9 |
---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-2-methoxyphenoxy]ethyl]propanamide |
InChI |
InChI=1S/C22H33N7O9/c1-33-19-16-17(29-21(31)26-27-22(29)32)2-3-18(19)38-9-5-24-20(30)4-7-34-10-12-36-14-15-37-13-11-35-8-6-25-28-23/h2-3,16H,4-15H2,1H3,(H,24,30)(H,26,31)(H,27,32) |
InChI Key |
FEIQZMMASRDUCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C(=O)NNC2=O)OCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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